

Technical Support Center: Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde

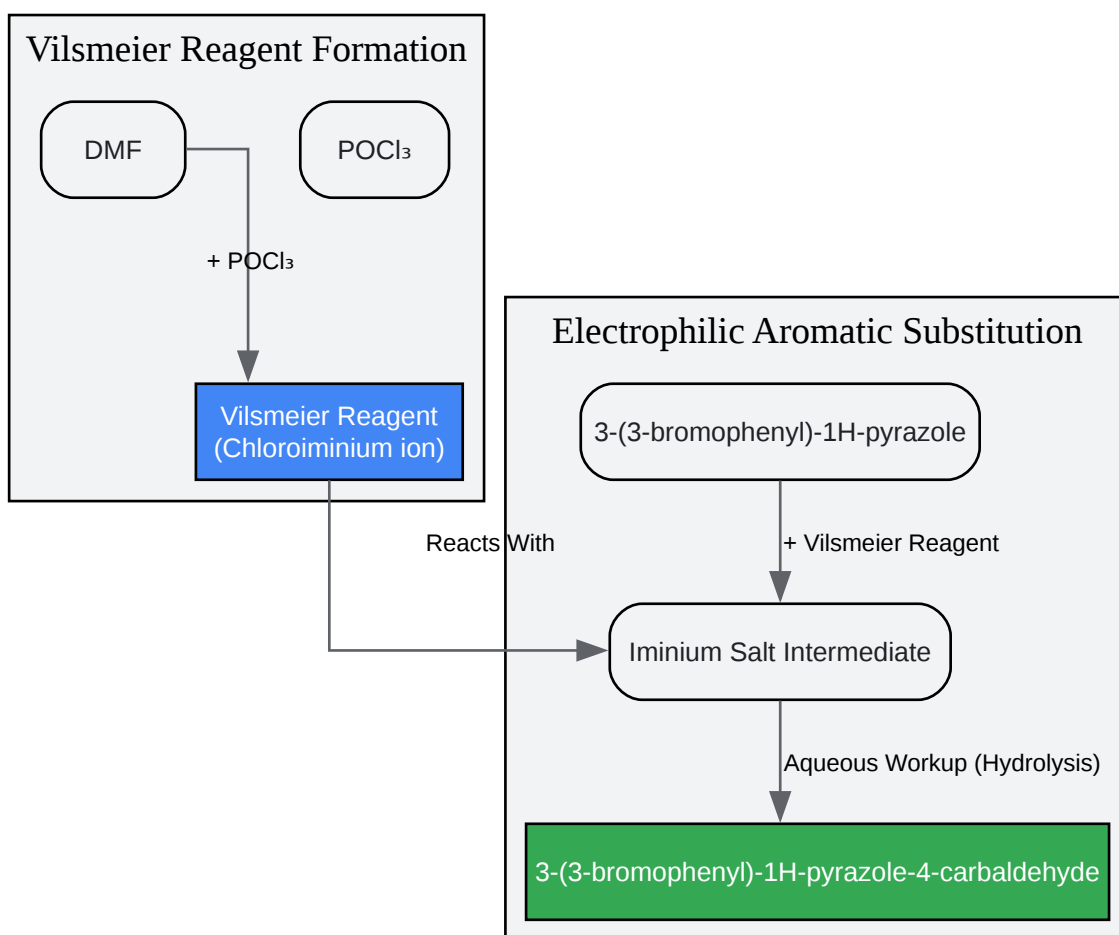
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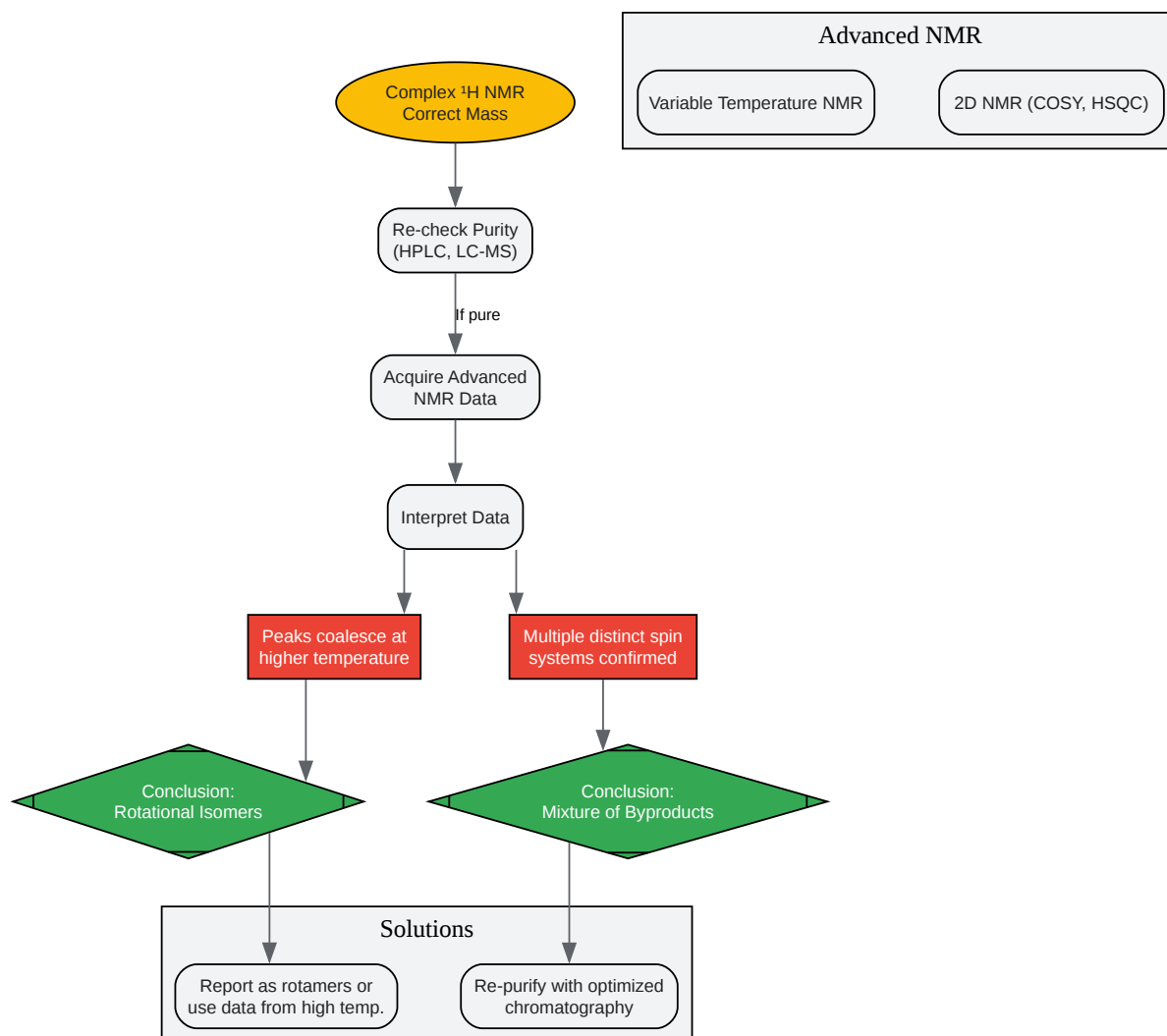
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Welcome to the technical support guide for the synthesis of **3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde**. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical heterocyclic building block. Here, we address common experimental challenges, provide in-depth explanations for reaction mechanisms, and offer validated protocols to ensure the integrity and reproducibility of your synthesis.

Overview of the Core Synthesis: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of **3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde** is the Vilsmeier-Haack formylation of the corresponding 3-(3-bromophenyl)-1H-pyrazole precursor. This reaction employs a potent electrophilic iminium species, the Vilsmeier reagent, generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃). The reagent selectively introduces a formyl group (-CHO) onto the electron-rich C4 position of the pyrazole ring.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com